2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the CAS Number: 1185297-80-6 and a linear formula of C13H19ClN2O4 . It is used in scientific research for various applications due to its unique properties and functionality.
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-methoxy-5-nitrophenoxy)methyl]piperidine hydrochloride . The InChI code is 1S/C13H18N2O4.ClH/c1-18-12-3-2-11(15(16)17)8-13(12)19-9-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7,9H2,1H3;1H .Physical and Chemical Properties Analysis
The molecular weight of this compound is 302.76 .Scientific Research Applications
Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, including 2-methoxy-5-nitrophenyl ethers, have been identified as promising photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark under biological conditions but react quantitatively with amines upon irradiation with light. This property makes them useful in the photocrosslinking of proteins, as demonstrated in a study where a maleimide-containing 2-methoxy-4-nitrophenyl ether was attached to human fetal hemoglobin, resulting in a crosslinked hemoglobin with altered oxygenation properties (Jelenc, Cantor & Simon, 1978).
Photolysis Mechanism Studies : The "abnormal" photochemical cleavage of 4-nitrophenyl piperidinoalkyl ethers, including 2-methoxy-5-nitrophenyl ethers, has been investigated. Studies using time-resolved electronic absorption spectroscopy clarified the mechanism involved in this photolysis, revealing insights into the Coulombic interactions and the behavior of radical-ion pair intermediates (González-Blanco, Bourdelande & Marquet, 1997).
Use in Photoaffinity Labeling : Research has shown that 2-methoxy-4-nitrophenyl ethers can serve as effective photoaffinity labels. Experiments with derivatives of estrone and the antibiotic cycloheximide demonstrated clean substitutions of the methoxy group, supporting the use of these ethers in photochemical applications (Castelló et al., 1986).
Environmental Applications : The degradation of compounds like metolachlor and methyl parathion, which are structurally similar to 2-methoxy-5-nitrophenyl ethers, has been studied in water using the photoassisted Fenton reaction. This research provides insights into the environmental fate and potential remediation strategies for similar compounds (Pignatello & Sun, 1995).
Synthesis of Novel Compounds : The synthesis of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including those derived from 2-methoxy-4-nitrophenyl ethers, has been reported. These compounds were characterized using various techniques and have potential applications in materials science and organic chemistry (Khalid et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-[(2-methoxy-5-nitrophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12-3-2-11(15(16)17)8-13(12)19-9-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDQVLNSHBGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-80-6 | |
Record name | Piperidine, 4-[(2-methoxy-5-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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